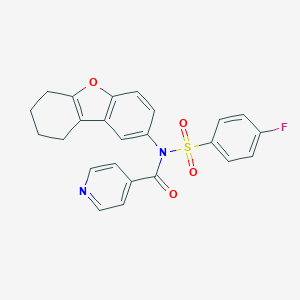
4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as DITPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DITPM is a pyrimidine derivative that has been synthesized through a multi-step process, and its unique structure makes it a promising candidate for further investigation.
作用机制
The mechanism of action of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes or proteins involved in the growth of cancer cells or the formation of amyloid-beta peptides. 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects
4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of amyloid-beta peptide formation. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is its unique structure, which makes it a promising candidate for further investigation in various fields. Its synthesis has been optimized to obtain high yields and purity, making it suitable for use in lab experiments. However, one limitation of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, including:
1. Investigation of its potential as a treatment for Alzheimer's disease, including further studies on its ability to inhibit amyloid-beta peptide formation.
2. Development of new drugs based on the structure of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, including modification of its structure to produce compounds with different biological activities.
3. Exploration of its potential as a building block for the synthesis of new materials, such as metal-organic frameworks.
4. Investigation of its potential as an anticancer agent, including further studies on its mechanism of action and its effectiveness against different types of cancer cells.
5. Development of new synthetic methods for the production of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, including the use of alternative starting materials and reaction conditions.
In conclusion, 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure, synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide may lead to the development of new drugs, materials, and treatments for various diseases.
合成方法
The synthesis of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves several steps, starting with the reaction of 2,3-dichlorobenzoyl chloride with 4-iodoaniline to form 4-(2,3-dichlorophenyl)-N-(4-iodophenyl) aniline. This intermediate is then reacted with ethyl acetoacetate to produce 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The synthesis of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been optimized to obtain high yields and purity, making it suitable for further research.
科学研究应用
4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been explored as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of the disease.
In drug discovery, 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been used as a scaffold for the design of new drugs, as its unique structure can be modified to produce compounds with different biological activities. In materials science, 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been investigated as a potential building block for the synthesis of new materials, such as metal-organic frameworks.
属性
分子式 |
C18H14Cl2IN3O2 |
|---|---|
分子量 |
502.1 g/mol |
IUPAC 名称 |
4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H14Cl2IN3O2/c1-9-14(17(25)23-11-7-5-10(21)6-8-11)16(24-18(26)22-9)12-3-2-4-13(19)15(12)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) |
InChI 键 |
PHCKNIRJJSZFDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)I |
规范 SMILES |
CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)

![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)

![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)


![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B285026.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)